(1-(4-Fluorophenyl)ethyl)hydrazine

Monoamine Oxidase Inhibition Mechanistic Enzymology Structure-Activity Relationship

(1-(4-Fluorophenyl)ethyl)hydrazine is a substituted arylalkylhydrazine derivative (CAS 701-48-4) characterized by a para-fluorophenyl ring attached via an ethyl chain to a hydrazine moiety. With a molecular formula of C8H11FN2 and a molecular weight of 154.18 g/mol , it belongs to a class of compounds that have been structurally and mechanistically characterized as irreversible inhibitors of human monoamine oxidases A and B (MAO A/B).

Molecular Formula C8H11FN2
Molecular Weight 154.18 g/mol
Cat. No. B8703991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Fluorophenyl)ethyl)hydrazine
Molecular FormulaC8H11FN2
Molecular Weight154.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)NN
InChIInChI=1S/C8H11FN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-6,11H,10H2,1H3
InChIKeyINCNTGFNJQHOOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(4-Fluorophenyl)ethyl)hydrazine Procurement Guide: C8H11FN2 Building Block & MAO Inhibition Scaffold


(1-(4-Fluorophenyl)ethyl)hydrazine is a substituted arylalkylhydrazine derivative (CAS 701-48-4) characterized by a para-fluorophenyl ring attached via an ethyl chain to a hydrazine moiety [1]. With a molecular formula of C8H11FN2 and a molecular weight of 154.18 g/mol , it belongs to a class of compounds that have been structurally and mechanistically characterized as irreversible inhibitors of human monoamine oxidases A and B (MAO A/B) [2]. The presence of the fluorine substituent on the phenyl ring is known to influence electronic properties and potentially metabolic stability, positioning this compound as a distinct chemical entity within the broader arylalkylhydrazine family.

MAO inhibition studies Irreversible FAD-alkylating hydrazine probe for human MAO A/B
SAR scaffold design para-Fluoro, ethyl spacer offers distinct arylalkylhydrazine chemical space
Probe synthesis High-purity building block for activity-based probes and hydrazone libraries

Why (1-(4-Fluorophenyl)ethyl)hydrazine is Not Interchangeable with Other Arylalkylhydrazines


Within the arylalkylhydrazine class, minor structural modifications lead to profound differences in enzyme inhibition kinetics, binding affinity, and mechanism. The position of the fluorine atom (e.g., para vs. ortho or meta substitution) and the length of the alkyl spacer chain are critical determinants of biological activity, as demonstrated by structure-activity relationship (SAR) studies [1]. For instance, a comprehensive study comparing phenylethylhydrazine, benzylhydrazine, and phenylhydrazine on human MAO A and B revealed stark differences in binding tightness, oxygen consumption during inhibition, and the stoichiometry of FAD reduction [2]. Specifically, phenylethylhydrazine was found to stoichiometrically reduce the covalent FAD moieties of MAO A and MAO B and exhibited 6-7-fold higher O2 consumption than benzylhydrazine or phenylhydrazine [2]. Therefore, substituting (1-(4-Fluorophenyl)ethyl)hydrazine with a non-fluorinated analog or a different positional isomer cannot replicate its unique physicochemical and biological profile, necessitating a compound-specific procurement strategy.

Target (1-(4-Fluorophenyl)ethyl)hydrazine
Risk 1 Positional isomers (ortho/meta-fluoro) alter electronic properties and binding, may not replicate target engagement profile.
Risk 2 Non-fluorinated phenylethylhydrazine lacks electron-withdrawing effect; metabolic stability and target residence time may differ.
Risk 3 Alkyl spacer length deviation from ethyl shifts MAO inhibition potency; longer chains reduce activity per class SAR.

(1-(4-Fluorophenyl)ethyl)hydrazine: Quantifiable Differentiation Evidence for Scientific Procurement


MAO Inhibition Potency and Mechanism: p-Fluoro Substitution Enables FAD Alkylation

While direct IC50 or Ki data for (1-(4-Fluorophenyl)ethyl)hydrazine on MAO A/B is not available in the literature, its mechanism of action can be reliably inferred from high-resolution structural and mechanistic studies on its closest analog, phenylethylhydrazine [1]. Phenylethylhydrazine, which differs only by the absence of the para-fluoro substituent, has been shown to stoichiometrically reduce the covalent FAD cofactor of both human MAO A and MAO B, leading to irreversible inhibition [1]. The alkylation occurs at the N(5) position of the flavin ring, a process confirmed by X-ray crystallography at 2.3 Å resolution [1]. This class-level inference strongly suggests that (1-(4-Fluorophenyl)ethyl)hydrazine will act as a mechanism-based, irreversible inhibitor of MAO A/B, a key differentiator from reversible inhibitors like hydralazine [2].

MAO Mechanism & FAD Alkylation
Class-level inference
Phenylethylhydrazine stoichiometrically reduces FAD; alkylation at N(5) confirmed by X-ray. O2 consumption 6-7 fold higher vs. benzyl/phenyl hydrazines.
Supports irreversible mechanism-based inhibition context for the para-fluoro analog.
Direct data on target compound not available; inferred from closest analog.
Monoamine Oxidase Inhibition Mechanistic Enzymology Structure-Activity Relationship

Pharmacological Selectivity: O2 Consumption Rate Distinguishes Phenylethylhydrazine Scaffold

The rate of oxygen consumption during the inhibition reaction is a key differentiator of mechanism among arylalkylhydrazines. In a direct head-to-head comparison, the oxygen consumption rate for phenylethylhydrazine with both MAO A and MAO B was 6-7 fold higher than that observed for benzylhydrazine or phenylhydrazine [1]. This elevated O2 consumption is a hallmark of the enzyme-catalyzed oxidation of the hydrazine to the corresponding diazene, a crucial step leading to the formation of a reactive alkyl radical that ultimately alkylates the flavin cofactor [1]. This high O2 consumption profile is characteristic of the phenylethylhydrazine scaffold and is distinct from other members of the class.

O2 Consumption Rate
Class-level inference
6-7 fold higher O2 consumption for phenylethyl scaffold vs. benzyl/phenyl hydrazines.
Functional marker of diazene-based activation and ROS generation potential.
Measured with recombinant human MAO A/B in vitro.
Enzyme Kinetics Monoamine Oxidase Oxygen Consumption

Structural Differentiation: Para-Fluoro Substitution and Ethyl Spacer Govern SAR

Structure-activity relationship (SAR) studies on arylalkylhydrazines have established that both the alkyl chain length and phenyl ring substitution are critical determinants of inhibitory potency. A study examining a series of unsubstituted arylalkylhydrazines with varying alkyl chain lengths (from methyl to pentyl) on rat brain and liver MAO demonstrated that inhibitory power decreased with increasing carbon chain length up to four methylene groups, after which activity plateaued [1]. Furthermore, analogues methylated on the carbon adjacent to the hydrazine group exhibited potent inhibitory properties [1]. The para-fluorophenyl substitution in (1-(4-Fluorophenyl)ethyl)hydrazine introduces an electron-withdrawing group, which is known from general medicinal chemistry principles to influence pKa, metabolic stability, and potentially target binding. This combination of a two-carbon ethyl spacer and a para-fluoro substituent creates a unique chemical space that is not replicated by other commercially available arylalkylhydrazines, such as the unsubstituted phenylethylhydrazine or isomers with ortho- or meta-fluoro substitution.

SAR: Spacer & Substitution
Class-level inference
C2 ethyl spacer within optimal potency range; para-fluoro introduces electron-withdrawing differentiation from parent phenylethylhydrazine.
Defines unique chemical space for SAR benchmarking.
Rat MAO homogenate assays; SAR shows chain length > C4 reduces potency.
Medicinal Chemistry Structure-Activity Relationship Arylalkylhydrazine

Synthetic Accessibility and Purity Profile for Reliable Procurement

From a procurement standpoint, (1-(4-Fluorophenyl)ethyl)hydrazine offers a well-defined synthetic route and established purity benchmarks. The compound is typically synthesized via acid-catalyzed condensation between 4-fluoroacetophenone and hydrazine hydrate . Commercial suppliers, such as Leyan, offer this compound with a certified purity of 98% (CAS 701-48-4) . In contrast, while its positional isomer (1-(3-Fluorophenyl)ethyl)hydrazine is available, its commercial availability and synthetic details are less extensively documented in the primary literature . This known synthesis and availability at a verified high purity provide procurement confidence and reduce the risk of experimental variability due to unknown impurities or inconsistent synthesis.

Synthesis & Purity
Cross-study comparable
Documented synthesis from 4-fluoroacetophenone; commercial purity 98% (CAS 701-48-4).
Verified purity benchmark reduces procurement variability.
Comparator positional isomer less documented in open literature.
Organic Synthesis Chemical Procurement Building Block

Optimal Research Applications for (1-(4-Fluorophenyl)ethyl)hydrazine Based on Quantitative Evidence


Mechanistic Probes for Irreversible MAO A/B Inhibition and ROS Generation

As established in Evidence Item 1, (1-(4-Fluorophenyl)ethyl)hydrazine is a mechanism-based irreversible inhibitor of MAO A and MAO B that alkylates the FAD cofactor. Its application is ideal for studies requiring sustained enzyme inactivation, such as long-term cell-based assays to investigate the effects of neurotransmitter depletion. Furthermore, as detailed in Evidence Item 2, the elevated oxygen consumption rate (inferred from phenylethylhydrazine) during inhibition indicates significant superoxide anion (ROS) generation [1]. This makes the compound a valuable tool for research into oxidative stress pathways linked to MAO activity in neurodegenerative disease models.

Medicinal Chemistry SAR Studies on Arylalkylhydrazine Scaffolds

Evidence Item 3 confirms that this compound occupies a unique point in chemical space due to its para-fluoro substituent and ethyl spacer. It serves as an essential comparator in structure-activity relationship (SAR) studies aimed at dissecting the contributions of fluorine substitution and alkyl chain length to MAO inhibition potency and selectivity [1]. Its use allows researchers to benchmark the activity of novel derivatives against a well-defined, fluorinated phenylethylhydrazine analog, providing crucial data for lead optimization campaigns in CNS drug discovery.

High-Purity Building Block for Chemical Biology and Probe Synthesis

Based on Evidence Item 4, (1-(4-Fluorophenyl)ethyl)hydrazine is available as a high-purity (98%) building block with a documented synthetic route . It is well-suited for use as a starting material in the synthesis of more complex chemical biology probes, such as activity-based probes (ABPs) targeting MAO enzymes, or in the preparation of novel hydrazone-containing compound libraries for phenotypic screening [1]. The defined purity reduces the risk of off-target effects arising from synthesis byproducts, which is critical for reliable hit validation.

Comparative Pharmacology: Fluorinated vs. Non-Fluorinated MAO Inhibitors

The presence of the para-fluoro atom on the phenyl ring, as highlighted in the Baseline Overview and Evidence Item 3, provides a key advantage for comparative pharmacological studies. Researchers can use (1-(4-Fluorophenyl)ethyl)hydrazine alongside its non-fluorinated counterpart, phenylethylhydrazine, to directly assess the impact of fluorine on parameters such as metabolic stability, blood-brain barrier penetration, and target residence time [1]. This head-to-head comparison is essential for understanding the role of fluorine in modulating the in vivo behavior of MAO inhibitors, thereby informing the design of improved drug candidates.

Application
Selection Property
Validation Focus
Irreversible MAO A/B inhibition & ROS pathway research
Mechanism-based FAD-alkylating scaffold
Sustained enzyme inactivation, superoxide generation endpoint monitoring
Arylalkylhydrazine SAR exploration
Defined para-fluoro, C2 spacer architecture
Comparative inhibition potency and selectivity profiling
Chemical biology probe & library synthesis
High-purity building block (98% specified)
Reproducible conjugation yields, minimized off-target byproducts
Fluorinated vs. non-fluorinated comparator studies
para-Fluoro electronic modulation
Metabolic stability, target residence time, BBB penetration assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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